6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Overview
Description
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a versatile small molecule scaffold with the molecular formula C9H6N2O8 and a molecular weight of 270.2 g/mol This compound is characterized by the presence of two nitro groups and a carboxylic acid group attached to a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 7 positions of the benzodioxine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., sulfuric acid) to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, suitable solvents (e.g., dimethylformamide), and elevated temperatures.
Esterification: Alcohols, sulfuric acid, and heat.
Major Products Formed
Reduction: 6,7-Diamino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group may also play a role in binding to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Diamino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivatives
Uniqueness
This compound is unique due to the presence of two nitro groups and a carboxylic acid group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
6,7-dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O8/c12-9(13)6-7(11(16)17)4(10(14)15)3-5-8(6)19-2-1-18-5/h3H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMPWDZMLQBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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